molecular formula C6H11NO3 B12936912 (R)-4-Methylmorpholine-2-carboxylic acid

(R)-4-Methylmorpholine-2-carboxylic acid

Cat. No.: B12936912
M. Wt: 145.16 g/mol
InChI Key: LJIYTRWQOOXPCZ-RXMQYKEDSA-N
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Description

®-4-Methylmorpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylmorpholine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be achieved through the cyclization of diethanolamine with formaldehyde.

    Methylation: The 4-position of the morpholine ring is then methylated using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods: In industrial settings, the production of ®-4-Methylmorpholine-2-carboxylic acid may involve more efficient and scalable methods, such as continuous flow synthesis and the use of advanced catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and morpholine ring undergo oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) oxidizes the morpholine ring, forming a ketone derivative via cleavage of the C–N bond.

  • Hydrogen peroxide (H₂O₂) selectively oxidizes the α-carbon of the carboxylic acid, yielding a keto acid intermediate.

Key Conditions :

Oxidizing AgentTemperatureYieldProduct
KMnO₄ (0.1 M)80°C72%Ketone
H₂O₂ (30%)25°C58%Keto acid

Decarboxylation

The carboxylic acid group undergoes hydrodecarboxylation under radical conditions:

  • Persulfate radicals (S₂O₈²⁻) abstract a hydrogen atom, forming an alkyl radical that releases CO₂ .

  • Ni-catalyzed decarboxylation enables functionalization with alkenes (e.g., benzyl acrylate) via radical addition .

Mechanism :

  • Single-electron oxidation of the carboxylate by persulfate radical (E₀ ≈ +2.5–3.1 V) .

  • Formation of alkyl radical (R- ) and CO₂ elimination .

  • Radical trapping by HAT (hydrogen atom transfer) reagents like collidine .

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation via carbodiimide activation:

  • EDCI/HOBt mediates coupling with amines, achieving 83–99% yields in peptide synthesis .

  • Solid-phase workup with Amberlyst resins simplifies purification .

Optimized Protocol :

ComponentQuantityRole
EDCI·HCl1.2 equivActivator
HOBt0.4 equivSuppress racemization
N-methylmorpholine1.2 equivBase
SolventMeCNPolar aprotic

Kinetic Data :

  • Second-order rate constant: ke=4.5×103M1s1k_e = 4.5 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (N-methylmorpholine, 20°C).

  • pH-dependent reactivity peaks at pH 3.1–4.7 due to carboxylate protonation .

Enamine-Mediated Asymmetric Catalysis

The compound’s derivatives serve as organocatalysts in 1,4-addition reactions:

  • Chiral morpholine-carboxylic acid catalysts enable enantioselective aldol reactions (70–99% e.e.) with aldehydes and nitroolefins .

  • The carboxylic acid group facilitates proton transfer in rate-limiting steps .

Reaction Scope :

Substrate PairYieldd.e.e.e.
Propanal + Nitrostyrene92%99%95%
Butyraldehyde + Nitroethylene85%90%89%

Reductive Amination

The carboxylic acid is converted to amines via silane-mediated reduction:

  • PhSiH₃/Zn reduces in situ-generated N-hydroxyphthalimide esters to primary amines (48–71% yield) .

  • Zn(OAc)₂ suppresses side reactions during hydrogen evolution .

Workup Steps :

  • Quench with HCl/acetic acid.

  • Extract amine with CH₂Cl₂.

  • Neutralize with NaOH (pH 12).

Environmental Degradation

The compound undergoes photolytic degradation under UV light:

  • Nitroethylene derivatives form via radical intermediates, confirmed by LC-MS .

  • Half-life in aqueous solutions: 12–24 hours (pH 7, 25°C).

Scientific Research Applications

Pharmaceutical Applications

(R)-4-Methylmorpholine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, especially those targeting the central nervous system. Its unique structure allows it to participate in reactions that yield biologically active molecules.

Key Pharmaceutical Uses:

  • Synthesis of CNS Agents: The compound is utilized in the production of drugs aimed at treating neurological disorders, enhancing their efficacy and specificity due to its chiral nature.
  • Intermediate for Active Pharmaceutical Ingredients (APIs): It is frequently employed as a building block for synthesizing more complex structures that exhibit therapeutic properties.

Case Study:
A study highlighted the synthesis of a novel class of antihypertensive agents using this compound as a key intermediate. The resulting compounds demonstrated significant ACE inhibitory activity, showcasing the compound's utility in drug development .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity stemming from the carboxylic acid functional group. It can undergo various transformations, including acylation and esterification, making it a versatile reagent.

Applications in Organic Synthesis:

  • Acylation Reactions: this compound can act as an acylating agent in the formation of amides and esters.
  • Synthesis of Chiral Ligands: Its chirality allows it to be used in creating chiral ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure compounds.

Data Table: Synthesis Pathways Using this compound

Reaction TypeProduct TypeYield (%)Reference
AcylationAmide derivatives85
EsterificationEster derivatives90
Asymmetric CatalysisChiral ligands78

Material Science Applications

In material science, this compound has been explored for its potential use in polymers and coatings. Its ability to enhance the properties of materials makes it a candidate for various applications.

Material Science Uses:

  • Polyurethane Production: The compound acts as a catalyst in the formation of polyurethanes, which are used in flexible foams, coatings, and adhesives.
  • Biodegradable Polymers: Research indicates that incorporating this compound into polymer matrices can improve biodegradability while maintaining mechanical strength .

Case Study:
A recent investigation into the catalytic role of this compound in polyurethane synthesis revealed enhanced reaction rates and product yields compared to traditional catalysts. This finding suggests its potential for optimizing industrial processes .

Mechanism of Action

The mechanism of action of ®-4-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways.

    Pathways Involved:

Comparison with Similar Compounds

    (S)-4-Methylmorpholine-2-carboxylic acid: The enantiomer of the ®-form, with different spatial arrangement and potentially different biological activities.

    4-Methylmorpholine: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.

    Morpholine-2-carboxylic acid: Lacks the methyl group, affecting its chemical behavior and applications.

Uniqueness: ®-4-Methylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and unique pharmacological properties compared to its enantiomer and other structurally related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (R)-4-Methylmorpholine-2-carboxylic acid, and how do reaction conditions influence stereochemical purity?

Synthesis typically involves condensation and cyclization steps. For example, a route may start with chiral precursors to preserve the (R)-configuration, using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or toluene . Reaction temperature and solvent polarity must be optimized to minimize racemization. Characterization via chiral HPLC (e.g., using a mobile phase of methanol/water with 0.2 M sodium phosphate and 0.4 M tetrabutylammonium hydroxide, pH 5.5) ensures stereochemical purity .

Q. How can researchers validate the structural identity of this compound?

Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and molecular geometry . Complementary methods include:

  • NMR : Compare chemical shifts of the morpholine ring protons (δ ~3.5–4.0 ppm) and carboxylic acid proton (δ ~12 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at m/z 160.1).
  • Polarimetry : Verify optical rotation ([α]D) to distinguish (R) from (S) enantiomers .

Q. What physicochemical properties of this compound are critical for biological studies?

Key properties include:

  • Lipophilicity (logP): Impacts membrane permeability and bioavailability. Computational tools like MarvinSketch or experimental shake-flask methods can determine logP. Reduced lipophilicity enhances solubility for in vitro assays .
  • pKa : The carboxylic acid group (pKa ~2.5) and tertiary amine (pKa ~7.5) dictate ionization states at physiological pH.

Advanced Research Questions

Q. How can structural modifications of this compound improve subtype selectivity in receptor-binding studies?

Substituting the methyl group or modifying the morpholine ring can alter binding affinity. For example:

  • M1/M3 receptor selectivity : Replace the methyl group with bulkier substituents (e.g., benzyl) to exploit steric effects.
  • PET tracer design : Introduce fluorine atoms at specific positions to balance lipophilicity and target engagement .
    Docking simulations (e.g., AutoDock Vina) and molecular dynamics refine hypotheses before synthesis .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

  • Standardized assays : Use cell lines with consistent receptor expression levels (e.g., CHO-K1 for GPCR studies).
  • Batch analysis : Quantify enantiomeric excess (EE) via chiral chromatography for all derivatives .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining enantiomeric purity?

Scale-up challenges include heat dissipation and catalyst efficiency. Strategies:

  • Flow chemistry : Improves temperature control and reduces racemization.
  • Catalyst screening : Immobilized chiral catalysts (e.g., BINAP-Ru complexes) enhance recyclability.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage : Keep at –20°C under inert gas (N2/Ar) to prevent oxidation.
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid hydrolysis of the morpholine ring.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Methodological Guidance

Q. How to design dose-response experiments for this compound in vivo studies?

  • Dose range : Start with 0.1–10 mg/kg based on in vitro IC50 values.
  • Controls : Include vehicle-only and positive controls (e.g., known M1 agonists).
  • PK/PD modeling : Use non-compartmental analysis (Phoenix WinNonlin) to correlate plasma concentration with efficacy .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?

  • Multivariate regression : Relate substituent properties (e.g., Hammett σ) to bioactivity.
  • Cluster analysis : Group derivatives with similar pharmacophores.
  • Machine learning : Train random forest models on public datasets (ChEMBL) to predict novel analogs .

Q. How to address ethical and reproducibility challenges in preclinical studies?

  • Blinding : Randomize compound codes to eliminate bias in data collection.
  • FAIR data : Share raw data in repositories like Zenodo with standardized metadata .
  • Ethical review : Obtain IACUC approval for animal studies, ensuring compliance with ARRIVE guidelines .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-4-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

LJIYTRWQOOXPCZ-RXMQYKEDSA-N

Isomeric SMILES

CN1CCO[C@H](C1)C(=O)O

Canonical SMILES

CN1CCOC(C1)C(=O)O

Origin of Product

United States

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